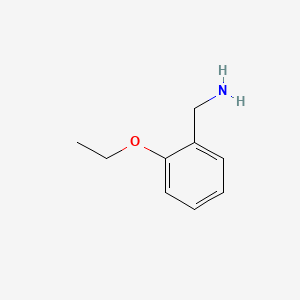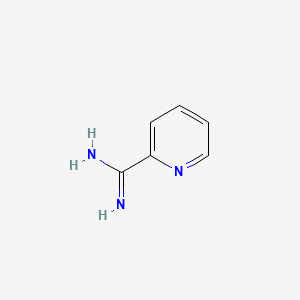
Picolinimidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinimidamide can be synthesized through several methods. One common approach involves the reaction of picolinonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the continuous addition of picolinonitrile and ammonia, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Picolinimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picolinic acid.
Reduction: It can be reduced to form picolinamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Picolinic acid.
Reduction: Picolinamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Picolinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of picolinimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit poly (ADP-ribose) synthetase, an enzyme involved in DNA repair, which can lead to cell death in certain cancer cells.
Comparison with Similar Compounds
Picolinimidamide can be compared to other similar compounds, such as picolinamide and picolinic acid:
Picolinamide: Similar to this compound but with an amide group instead of an amidine group. It is used as a ligand and in the synthesis of coordination complexes.
Picolinic Acid: An oxidized form of this compound, used in the synthesis of metal chelates and as a nutritional supplement.
Uniqueness: this compound is unique due to its amidine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists, while its potential therapeutic applications continue to be explored.
Properties
IUPAC Name |
pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXKVYCVGXFLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339493 | |
| Record name | Picolinimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-50-5 | |
| Record name | Picolinimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolinimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picolinimidamide contribute to the design of selective PACE4 inhibitors?
A: this compound serves as a key component in developing potent and selective inhibitors for PACE4, a promising target for prostate cancer therapy []. Researchers discovered that incorporating this compound as an Arg-mimetic within the structure of peptide-based inhibitors significantly enhanced their binding affinity for PACE4 while simultaneously restoring selectivity against furin, another closely related protease []. This selective inhibition is crucial for minimizing potential off-target effects and improving the safety profile of future therapeutic agents.
Q2: What structural features of this compound derivatives contribute to their antileishmanial activity?
A: Studies exploring novel treatments for visceral leishmaniasis investigated the antileishmanial properties of arylimidamide-azole hybrids, with this compound serving as the arylimidamide component []. These studies revealed that incorporating a phenoxyalkyl linker between the this compound and azole groups significantly influenced the potency against Leishmania donovani amastigotes. Specifically, increasing the linker length to eight carbons and utilizing an imidazole ring as the terminal group led to enhanced antileishmanial activity [].
Q3: How does the choice of counterion influence the spin-crossover behavior of dinuclear Fe(II) complexes containing this compound ligands?
A: Research on spin-crossover (SCO) materials highlights the significant role of this compound in influencing the magnetic properties of dinuclear Fe(II) complexes []. The choice of counterion during complex synthesis directly impacts the SCO behavior. For instance, employing perchlorate anions promotes strong intermolecular hydrogen bonding interactions within the crystal lattice, leading to abrupt and cooperative spin transitions near room temperature []. This control over spin-state transitions through counterion selection underscores the potential of this compound-based complexes in developing advanced magnetic materials.
Q4: What analytical techniques are employed to characterize and quantify this compound derivatives?
A4: Characterization of newly synthesized this compound derivatives relies on a suite of analytical techniques. These include, but are not limited to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
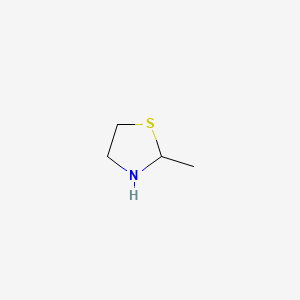
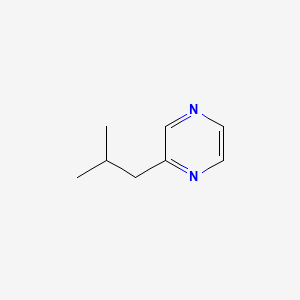
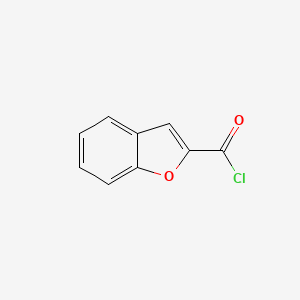

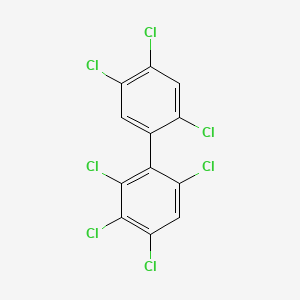
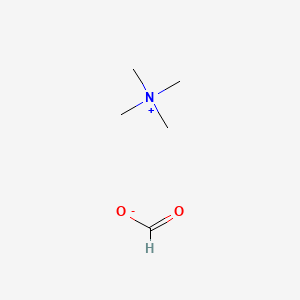
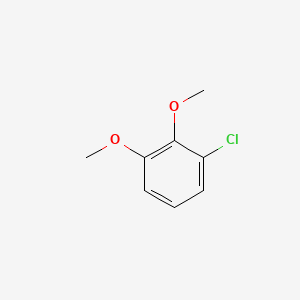
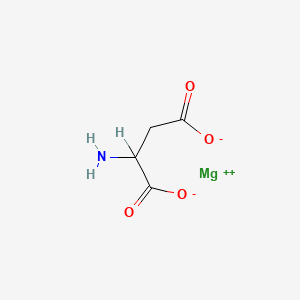
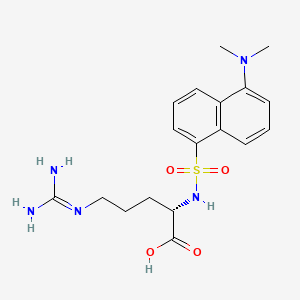

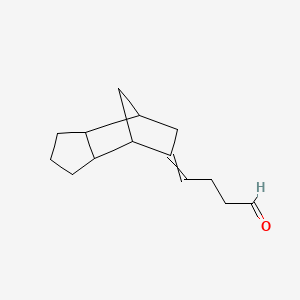
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
